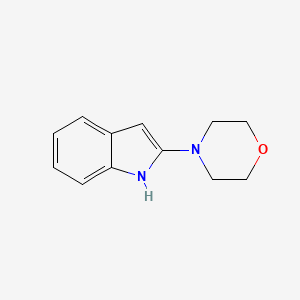

2-(Morpholin-4-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(1H-indol-2-yl)morpholine |

InChI |

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 |

InChI Key |

YKPHXDGWZIGKMM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Trajectory of 2-Morpholinoindoles: A Technical Guide to Their Therapeutic Potential in Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse classes of indole-containing molecules, 2-morpholinoindole derivatives have emerged as a particularly compelling chemotype, demonstrating significant therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, pharmacological activities, and therapeutic applications of this promising class of compounds. We will delve into the mechanistic underpinnings of their bioactivity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their future in drug discovery.

The 2-Morpholinoindole Scaffold: A Privileged Foundation for Drug Design

The 2-morpholinoindole core is characterized by the fusion of an indole ring system with a morpholine moiety at the 2-position. This unique structural amalgamation confers a desirable balance of lipophilicity and hydrophilicity, often enhancing pharmacokinetic properties such as solubility and membrane permeability. The indole portion provides a rich electronic environment and opportunities for diverse substitutions, allowing for the fine-tuning of target affinity and selectivity. The morpholine ring, a common motif in approved drugs, can participate in hydrogen bonding and improve metabolic stability, making the combined scaffold an attractive starting point for the development of novel therapeutics.[2][3]

Synthetic Strategies: Accessing the 2-Morpholinoindole Core

The efficient synthesis of 2-morpholinoindole derivatives is crucial for exploring their therapeutic potential. While various synthetic routes have been reported, a common and effective approach involves the reaction of an appropriately substituted indole with a morpholine-containing electrophile or a multi-step sequence involving cyclization reactions.

Representative Synthetic Protocol: Synthesis of a Bisindole Derivative

A facile and efficient methodology for the synthesis of bisindole derivatives utilizes 2-morpholino ethanesulphonic acid (MESA) as a water-soluble and recyclable catalyst.[4][5] This method relies on the electrophilic substitution of indoles with aromatic aldehydes.

Experimental Protocol: Synthesis of Bis(indolyl)methanes using MESA

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted indole (2 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

-

Catalyst Addition: Add a catalytic amount of 2-morpholino ethanesulphonic acid (MESA) to the reaction mixture.

-

Reaction Condition: Stir the reaction mixture at 50°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, evaporate the solvent under reduced pressure. The catalyst can be recovered by simple water evaporation.[4][5] Purify the crude product by column chromatography on silica gel to afford the desired bisindole derivative.

Caption: General workflow for the MESA-catalyzed synthesis of bisindole derivatives.

Pharmacological Landscape: Therapeutic Targets and Mechanisms of Action

2-Morpholinoindole derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant potential in oncology, neurodegenerative diseases, and inflammatory disorders.

Anticancer Activity: Targeting Key Signaling Pathways

A growing body of evidence highlights the potent anticancer properties of 2-morpholinoindole derivatives. These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.

3.1.1. Kinase Inhibition: Many 2-morpholinoindole derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6] For instance, certain derivatives have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[6] Additionally, inhibition of kinases within the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has been a key area of investigation.[7][8][9]

-

PI3K Inhibition: A series of 4-morpholino-2-phenylquinazolines and their thieno[3,2-d]pyrimidine analogs have been identified as potent inhibitors of PI3K p110α, with some exhibiting nanomolar IC50 values.[7] One derivative, 15e , demonstrated an IC50 of 2.0 nM against p110α and inhibited the proliferation of A375 melanoma cells with an IC50 of 0.58 µM.[7]

-

mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have emerged as promising mTOR inhibitors.[8][10] Compound 10e from one study showed exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM.[8][10] The incorporation of morpholine moieties has been shown to significantly enhance the selectivity and potency of mTOR inhibitors.[8][9][10][11]

Caption: Inhibition of key kinase signaling pathways by 2-morpholinoindole derivatives.

3.1.2. Other Anticancer Mechanisms: Beyond kinase inhibition, some 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against cell lines like HepG2 by inducing G0/G1 cell cycle arrest.[12][13][14] Certain morpholine-substituted quinazoline derivatives have also shown significant cytotoxic potential against MCF-7, A549, and SHSY-5Y cancer cell lines, inducing apoptosis.[15][16] Furthermore, benzomorpholine derivatives have been explored as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[17]

Table 1: Anticancer Activity of Representative 2-Morpholinoindole and Related Derivatives

| Compound Class | Target/Mechanism | Cell Line | IC50 | Reference |

| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine | PI3K p110α | A375 | 0.58 µM | [7] |

| Morpholine-substituted Tetrahydroquinoline | mTOR | A549 | 0.033 µM | [8][10] |

| 2-Morpholino-4-anilinoquinoline | Cytotoxicity | HepG2 | 8.50 µM | [12][14] |

| Morpholine-substituted Quinazoline | Cytotoxicity | MCF-7 | 3.15 µM | [15] |

| Benzomorpholine derivative | EZH2 | A549 | 1.1 µM | [17] |

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

The versatile scaffold of morpholine-containing compounds has also shown promise in the context of neurodegenerative diseases.[18] Their mechanisms of action in this area are multifaceted and include the modulation of key enzymes and pathways involved in neuroinflammation and neuronal cell death.[18][19][20]

3.2.1. Cholinesterase Inhibition: Several novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease.[21] One compound, 11g , exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 µM and 28.37 µM, respectively.[21]

3.2.2. Monoamine Oxidase (MAO) Inhibition: Morpholine-containing chalcones have been identified as selective and reversible inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3][22]

3.2.3. Anti-aggregation Effects: A novel class of therapeutic candidates, termed morADC (Morphomer® antibody drug conjugate), combines the properties of small molecules and monoclonal antibodies to enhance anti-aggregation effects against proteinopathies like Aβ, Tau, and α-synuclein implicated in neurodegeneration.[23]

Other Therapeutic Applications

The pharmacological utility of morpholino-containing derivatives extends to other areas as well:

-

Anti-inflammatory Activity: Morpholino compounds have demonstrated inhibitory effects on the arachidonic acid metabolism via the cyclooxygenase pathway, suggesting potential as anti-inflammatory agents.[24] Neoechinulin A, an indole alkaloid, has shown anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[25]

-

Antifungal and Antimicrobial Activity: Certain morpholine derivatives have shown antifungal properties.[26] Additionally, Schiff bases of 4-(4-aminophenyl)-morpholine have been found to be potent antimicrobial agents.[2]

-

Antidiabetic Activity: Morpholinothiazolyl-2,4-thiazolidindione derivatives have been synthesized and shown to increase insulin release and glucose uptake, indicating potential as antidiabetic leads.[27]

-

Anti-platelet Activity: A series of 2-morpholinochromones have been evaluated as inhibitors of platelet phosphodiesterase (PDE3A), suggesting their potential as anti-thrombotic agents.[28]

Key Experimental Workflows for Evaluation

The preclinical evaluation of 2-morpholinoindole derivatives involves a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

Protocol: PI3K p110α Inhibition Assay

-

Reagents: Recombinant human PI3K p110α, kinase buffer, ATP, and a suitable substrate (e.g., PIP2).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure: In a 96-well plate, combine the enzyme, test compound, and substrate in the kinase buffer. Initiate the reaction by adding ATP.

-

Detection: After a defined incubation period, stop the reaction and quantify the product formation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-morpholinoindole derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Future Directions and Conclusion

The 2-morpholinoindole scaffold has firmly established itself as a versatile and promising platform for the discovery of novel therapeutic agents. The diverse pharmacological activities, coupled with favorable physicochemical properties, underscore its potential to address unmet medical needs in oncology, neurodegeneration, and beyond. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole and morpholine rings to optimize potency, selectivity, and pharmacokinetic profiles.

-

Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further rational drug design.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Exploration of New Therapeutic Areas: The broad bioactivity of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.

References

-

Pawar, R. P., et al. (2016). Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. Academic Journal of Chemistry, 1(1), 26-32. [Link]

-

Bhagat, D. S., et al. (2018). Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. ResearchGate. [Link]

-

Anonymous. (2005). Pharmacological activity of morpholino compound. PubMed. [Link]

-

Anonymous. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455. [Link]

-

Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313. [Link]

-

Abbott, B. M., & Thompson, P. E. (2006). Analysis of anti-PDE3 activity of 2-morpholinochromone derivatives reveals multiple mechanisms of anti-platelet activity. Bioorganic & Medicinal Chemistry Letters, 16(4), 969-973. [Link]

-

Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221-228. [Link]

-

Anonymous. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

-

Anonymous. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Ezer, M., et al. (2012). Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 419-427. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Pfeifer, A. (2024). A novel class of drug candidates for neurodegenerative diseases. Drug Target Review. [Link]

-

Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed. [Link]

-

Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-593. [Link]

-

Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results, 13(S1), 1-10. [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences, 1(1), 1-6. [Link]

-

Rufener, L., et al. (2022). Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. International Journal for Parasitology: Drugs and Drug Resistance, 19, 10-21. [Link]

-

Anonymous. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

Iacopetta, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(3), 673. [Link]

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. ResearchGate. [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

-

Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. [Link]

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(8), 1279-1290. [Link]

-

Anonymous. (2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]

-

Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3331. [Link]

-

Das, S., et al. (2021). Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities. Frontiers in Pharmacology, 12, 695576. [Link]

-

Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

Sources

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of anti-PDE3 activity of 2-morpholinochromone derivatives reveals multiple mechanisms of anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chameleon Scaffold: Tautomeric Equilibrium of 2-Aminoindoles and 2-Iminoindolines

[1]

Executive Summary

The 2-aminoindole scaffold represents a classic yet deceptive structural motif in heterocyclic chemistry. While nominally drawn as an aromatic indole with an amine substituent (A), it frequently exists in equilibrium with—or predominantly as—its non-aromatic 2-iminoindoline tautomer (B). This "chameleon" behavior is not merely a spectroscopic curiosity; it fundamentally alters the pharmacophore’s hydrogen bond donor/acceptor (HBD/HBA) profile, affecting ligand-protein binding kinetics, particularly in kinase inhibition.

This technical guide dissects the thermodynamic drivers of this equilibrium, provides a definitive analytical workflow for distinguishing the tautomers, and outlines the implications for rational drug design.

Part 1: The Thermodynamic Battleground

The equilibrium between 2-aminoindole (Amino Form) and 2-iminoindoline (Imino Form) is a competition between aromatic stabilization energy (ASE) and the stability of the amidine-like system.

The Species

-

Species A: 2-Aminoindole (1H-indol-2-amine)

-

Structure: Fully aromatic 10-

electron system. -

Key Feature: The C2-N bond is a single bond. The C3 carbon is

hybridized. -

Driver: Preservation of the pyrrole ring aromaticity.

-

-

Species B: 2-Iminoindoline (2-iminoindoline)

-

Structure: The pyrrole ring aromaticity is broken. The C2=N bond is a double bond (exocyclic imine).

-

Key Feature: The C3 carbon becomes

hybridized (a methylene group in unsubstituted cases). -

Driver: Formation of a strong

bond and relief of electron density repulsion in certain substituted systems.

-

The "Smoking Gun": C3 Hybridization

The most critical structural differentiator is the hybridization of Carbon-3 (C3).

-

In the Amino form, C3 is part of the aromatic double bond (

). -

In the Imino form, the double bond moves exocyclic (

), forcing C3 to become saturated (

Visualization of the Equilibrium

The following diagram illustrates the proton transfer mechanism and the hybridization shift at C3.

Caption: The central equilibrium involves a 1,3-proton shift. Note the critical hybridization change at C3 from sp2 (planar) to sp3 (tetrahedral).

Part 2: Analytical Distinction (The "Self-Validating" Protocol)

Distinguishing these tautomers requires a multi-modal approach. Relying solely on a single technique can lead to misassignment, especially in rapid exchange regimes.

NMR Spectroscopy: The Gold Standard

The

| Feature | 2-Aminoindole (Aromatic) | 2-Iminoindoline (Exocyclic C=N) |

| C3 Proton ( | Singlet/Doublet, | Singlet, |

| C2 Carbon ( | ||

| C3 Carbon ( | ||

| N-H Signal | Broad singlet (NH2), often exchangeable | Distinct =NH and Ring NH (if slow exchange) |

X-Ray Crystallography

In the solid state, the bond lengths are definitive.

-

Amino:

is a single bond (~1.38 Å). -

Imino:

is a double bond (~1.28–1.30 Å).

Experimental Protocol: Determination of via VT-NMR

Objective: Calculate the tautomeric equilibrium constant

Reagents:

-

Solvents: DMSO-

(polar, H-bond acceptor) and CDCl

Workflow:

-

Sample Prep: Dissolve 5-10 mg of analyte in 0.6 mL of solvent. Ensure the solution is dilute to minimize intermolecular aggregation which can skew

. -

Initial Scan: Acquire a standard

H NMR at 298 K. -

Diagnostic Check: Look for the C3 signal.

-

If distinct sets of signals exist (slow exchange), integrate the C3-H (aromatic) vs C3-H2 (aliphatic).

-

If signals are broad/averaged (intermediate exchange), proceed to Step 4.

-

-

Variable Temperature (VT) NMR:

-

Calculation:

(Note: Multiply C3-H integral by 0.5 to normalize for proton count if comparing CH vs CH2).

Part 3: Medicinal Chemistry Implications[3][7][8][9]

In kinase inhibitor design, the tautomeric state dictates the Hydrogen Bond Donor (D) and Acceptor (A) pattern presented to the kinase hinge region.

The Pharmacophore Flip

-

Amino Form: Presents a D-D motif (NH2) and a D motif (Indole NH).

-

Binding Mode: Often binds to hinge residues requiring a donor (e.g., backbone carbonyls).

-

-

Imino Form: Presents a D-A motif (=NH is donor, lone pair is acceptor) or A-D depending on rotation.

-

Binding Mode: The exocyclic =NH is a strong donor, but the geometry is planar with the ring.

-

Decision Logic for Drug Design

Use the following logic to stabilize the desired form for your target.

Caption: Strategic substitution patterns to lock the scaffold into the bioactive tautomer.

Stability Warning

Crucial Insight: Unsubstituted 2-aminoindole free base is highly unstable and prone to oxidative dimerization to form colored products (e.g., "indole red" analogs).

-

Mitigation: Always store as a salt (HCl or HBr) or protect the amine (e.g., Boc/Acetyl) until the final step of synthesis.

-

Synthesis Tip: Modern gold-catalyzed annulation of ynamides allows for the in situ generation and trapping of these species under mild conditions [1].

Part 4: References

-

Tian, X., et al. "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides."[7] Organic Letters, vol. 21, no.[7] 12, 2019, pp. 4327–4330. Link

-

Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1-150. (Foundational text on tautomeric constants).

-

Abriata, L. A. "Analysis of copper-ligand bond lengths in X-ray structures...".[8] Acta Crystallographica Section D, 2012. (Reference for bond length validation in metal-binding contexts). Link

-

Lozano, V., et al. "Tautomerism in some acetamido derivatives... X-ray structural analysis." Journal of the Chemical Society, Perkin Transactions 2, 1999. Link

Sources

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and spectral characterisation of 2-amino-2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione polymorphs. Cytotoxic activity and molecular docking study with NQO1 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 8. Analysis of copper-ligand bond lengths in X-ray structures of different types of copper sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Analysis of 2-Morpholinoindole vs. 3-Morpholinoindole Isomers

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

The structural isomers 2-morpholinoindole and 3-morpholinoindole represent two distinct pharmacological scaffolds derived from the privileged indole core. While they share identical molecular formulae, their electronic distributions, synthetic accessibilities, and biological reactivities diverge significantly due to the interplay between the nitrogen lone pair of the morpholine ring and the indole

-

2-Morpholinoindole: Characterized by "amidine-like" resonance, this isomer exhibits higher basicity and pronounced nucleophilicity at the C3 position. It is frequently utilized in kinase inhibitor design (e.g., VEGFR, PDGF) where the morpholine ring often functions as a solvent-exposed solubility handle or a hinge-binding motif.

-

3-Morpholinoindole: Characterized by "enamine-like" reactivity, this isomer directs electrophilic attack to the C2 position. It is the core scaffold for the aminoalkylindole class of cannabimimetic agents (e.g., WIN 55,212-2 ) and voltage-gated potassium channel (Kv1.5) inhibitors.[1][2][3]

This guide provides a rigorous technical comparison to assist researchers in scaffold selection, synthetic planning, and SAR (Structure-Activity Relationship) optimization.

Structural & Electronic Analysis

The fundamental difference between these isomers lies in how the morpholine nitrogen lone pair conjugates with the indole ring.

Resonance and Tautomerism

-

2-Morpholinoindole: The C2-nitrogen donates electron density into the ring, creating a strong push-pull system with the indole nitrogen. This isomer exists in equilibrium with the 2-iminoindoline tautomer. However, because morpholine is a secondary amine, it cannot form a neutral exocyclic imine without losing the morpholine ring integrity or forming a charged species. Thus, it resides primarily as the amino-indole but possesses significant double-bond character at the C2-N bond and high electron density at C3.

-

3-Morpholinoindole: The C3-nitrogen donates density primarily into the C2 position. It does not suffer from the same tautomeric instability as the 2-isomer because the resulting 3-imino-3H-indole species disrupts the benzene ring's aromaticity less favorably than the 2-isomer's tautomer.

Basicity and Protonation

The site of protonation dictates the stability of the conjugate acid:

| Isomer | Primary Protonation Site | Conjugate Acid Stability | pKa (Approx.) |

| 2-Morpholinoindole | C3-Carbon | High (Stabilized by amidine resonance N-C-N) | ~8.0 – 9.0 |

| 3-Morpholinoindole | N-Morpholine or C2 | Moderate (Ammonium or Indoleninium) | ~5.0 – 6.0 |

Technical Insight: The 2-morpholinoindole acts as a "masked amidine." Upon protonation at C3, the positive charge is delocalized between the indole nitrogen and the morpholine nitrogen, making it significantly more basic than the 3-isomer.

Synthetic Methodologies

Synthetic access to these isomers requires distinct strategies due to the differing nucleophilicity of the indole carbons.

Synthesis of 2-Morpholinoindole

Primary Route: Buchwald-Hartwig Amination Direct amination of 2-haloindoles is the industry standard. The reaction requires bulky phosphine ligands to prevent catalyst poisoning by the indole nitrogen.

-

Substrate: 2-Bromoindole (N-protected) or 2-Indolyl triflate.

-

Catalyst:

or -

Ligand: XPhos or BrettPhos (Crucial for hindering reductive elimination challenges).

-

Base: LiHMDS or

.

Synthesis of 3-Morpholinoindole

Primary Route: Copper-Catalyzed Three-Component Coupling Direct nucleophilic substitution at C3 is difficult. A multicomponent cascade reaction is preferred for diversity-oriented synthesis.

-

Reagents: 2-Aminobenzaldehyde + Morpholine + Terminal Alkyne.

-

Catalyst: CuBr or CuI.

-

Mechanism: Formation of propargylamine

5-exo-dig cyclization to 3-aminoindoline

Visualized Synthetic Workflow

Figure 1: Divergent synthetic pathways. The 2-isomer relies on Pd-cross coupling, while the 3-isomer is efficiently accessed via Cu-catalyzed multicomponent assembly.

Reactivity Profiles & Regioselectivity[4][5][6][7]

Understanding the regioselectivity of Electrophilic Aromatic Substitution (EAS) is critical for downstream functionalization.

| Property | 2-Morpholinoindole | 3-Morpholinoindole |

| Highest HOMO Coefficient | C3 | C2 |

| EAS Regioselectivity | C3-Selective (Very Fast) | C2-Selective |

| Oxidation Potential | High (Prone to C3-oxidation) | Moderate (Prone to dimerization) |

| Vilsmeier-Haack Formylation | Yields 3-formyl-2-morpholinoindole | Yields 2-formyl-3-morpholinoindole |

Protocol: C3-Formylation of 2-Morpholinoindole

-

Reagents:

(1.1 eq), DMF (Solvent/Reagent). -

Conditions:

to RT, 1 hour. -

Workup: Quench with saturated

. -

Outcome: Exclusive formation of the C3-aldehyde due to the strong directing effect of the C2-morpholine.

Medicinal Chemistry Applications

3-Morpholinoindole: The Cannabinoid Agonist

The 3-morpholino motif is central to the "aminoalkylindole" class of cannabinoids. The morpholine ring mimics the aliphatic side chain of THC but provides distinct pharmacokinetic properties.

-

Case Study: WIN 55,212-2

-

Mechanism: Full agonist at CB1/CB2 receptors.

-

Signaling: Inhibits adenylyl cyclase via

proteins; activates MAPK/ERK pathway.

2-Morpholinoindole: The Kinase Inhibitor

This scaffold is often used to target the ATP-binding pocket of kinases. The morpholine oxygen can form hydrogen bonds with the hinge region or solvent front residues.

-

Target Class: Tyrosine Kinases (e.g., VEGFR, EGFR).

-

Design Rationale: The 2-morpholino group improves solubility of the planar indole core and prevents metabolic oxidation at the C2 position.

Biological Signaling Pathway (CB1 Receptor)

Figure 2: Signal transduction pathway for WIN 55,212-2, a prototypical 3-morpholinoindole derivative.

Decision Matrix: Which Isomer to Use?

Use this logic flow to determine the appropriate isomer for your drug discovery campaign.

Figure 3: Strategic decision matrix for scaffold selection.

References

-

Synthesis of 2-Aminoindoles via Buchwald-Hartwig

-

3-Component Coupling for 3-Aminoindoles

- Title: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles.

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

WIN 55,212-2 and CB1 Pharmacology

- Title: Structure-Activity Rel

- Source:Journal of Pharmacology and Experimental Therapeutics

-

URL:[Link]

-

Tautomerism of 2-Aminoindoles

- Title: Tautomerism and Electronic Structure of 2-Aminoindoles.

- Source:Journal of Chemical Inform

-

URL:[Link]

-

Electrophilic Substitution of Indoles

Sources

- 1. Illuminating kinase inhibitors biology by cell signaling profiling | bioRxiv [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole synthesis [organic-chemistry.org]

Patent Landscape of 2-(Morpholin-4-yl)-1H-indole Analogs: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a core structural motif that has given rise to a multitude of approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1] Its inherent ability to mimic the structure of endogenous biomolecules and engage in various non-covalent interactions has made it a cornerstone of drug design. Similarly, the morpholine ring, with its unique physicochemical properties, is frequently incorporated into drug candidates to enhance their pharmacological profiles.[2][3][4] The fusion of these two key pharmacophores into the 2-(Morpholin-4-yl)-1H-indole scaffold has created a class of compounds with significant therapeutic potential, particularly in the realms of oncology and central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive analysis of the patent landscape for this compound analogs, offering researchers, scientists, and drug development professionals a critical resource for navigating the intellectual property, synthetic strategies, and therapeutic applications of this promising class of molecules.

The Strategic Importance of the this compound Core

The strategic combination of the indole and morpholine moieties in a 2-substituted arrangement gives rise to a unique set of properties that are highly attractive for drug development. The indole core provides a versatile platform for interaction with various biological targets, while the morpholine ring can significantly influence a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier.[2][5][6][7] This combination has been particularly fruitful in the development of kinase inhibitors, where the morpholine group can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[8][9]

Navigating the Synthetic Landscape: Key Methodologies and Protocols

The synthesis of this compound analogs presents a key challenge that has been addressed through various innovative synthetic strategies. While direct coupling of morpholine to the C2 position of an unprotected indole can be challenging, several methodologies have emerged from the patent and scientific literature.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of 2-aminoindoles.[10] These methods typically involve the coupling of a 2-haloindole derivative with morpholine or the reaction of an o-haloaniline with a suitably functionalized alkyne followed by an intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Amination of 2-Chloroindole

This protocol describes a general procedure for the synthesis of a this compound analog via a Buchwald-Hartwig amination reaction.

Materials:

-

2-Chloro-1H-indole (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1H-indole, sodium tert-butoxide, and the XPhos ligand.

-

Add anhydrous toluene, followed by morpholine and the Pd₂(dba)₃ catalyst.

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is crucial for achieving high catalytic activity and promoting the carbon-nitrogen bond formation. XPhos is a bulky, electron-rich phosphine ligand that facilitates the reductive elimination step of the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the morpholine and generate the active amine nucleophile.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving good yields.

Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow:

Caption: Schematic of a this compound analog binding to a kinase hinge region.

Central Nervous System (CNS) Disorders

The physicochemical properties of the morpholine ring, such as its ability to improve aqueous solubility and its pKa value close to physiological pH, make it an attractive moiety for designing CNS-penetrant drugs. [2][5][6][7]Patents covering morpholine-containing compounds for CNS disorders often describe their potential utility in treating conditions like neurodegenerative diseases, pain, and psychiatric disorders. [3][11][12]

Intellectual Property Landscape: Key Players and Patenting Trends

The patent landscape for the specific this compound scaffold is still emerging. While many pharmaceutical companies hold broad patents on indole and morpholine derivatives for various therapeutic applications, identifying key players focused specifically on this scaffold is challenging.

Major Therapeutic Focus in Patents:

| Therapeutic Area | Key Molecular Targets | Representative Patent Assignees (Broadly) |

| Oncology | Kinases (PI3K, ATR, etc.) | Major pharmaceutical companies with oncology portfolios |

| CNS Disorders | Receptors, Enzymes | Companies focused on neurology and psychiatry |

Noteworthy Trends:

-

Broad Markush Structures: Many patents claim vast chemical spaces through broad Markush structures, which may encompass the this compound scaffold without explicitly disclosing specific examples.

-

Focus on Kinase Inhibition: A significant number of patents for indole and morpholine derivatives are directed towards kinase inhibitors, reflecting the continued importance of this target class in oncology.

-

Emerging Interest in CNS Applications: There is a growing interest in leveraging the properties of the morpholine ring for the development of CNS-penetrant drugs.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the this compound scaffold is limited in the public domain, general principles can be extrapolated from studies on related indole and morpholine derivatives. [8][9]

-

Substitution on the Indole Ring: Modifications at the N1, C3, C5, and C6 positions of the indole ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, substitution at the C5 position is a common strategy to modulate activity and solubility.

-

Substitution on the Morpholine Ring: While less common, substitutions on the morpholine ring could be explored to fine-tune the compound's properties.

-

Linker between Indole and Morpholine: The direct attachment of the morpholine to the indole C2 position is the core of this scaffold. Variations in this linkage would lead to different classes of compounds.

Future Perspectives and Opportunities

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The convergence of the well-established pharmacological profiles of both the indole and morpholine moieties provides a strong foundation for future drug discovery efforts.

Key Opportunities:

-

Targeting Novel Kinases: The versatility of the scaffold could be exploited to design inhibitors for novel and challenging kinase targets.

-

Exploring New Therapeutic Areas: Beyond oncology and CNS disorders, this scaffold could be investigated for its potential in other areas, such as inflammatory and infectious diseases.

-

Development of Selective Inhibitors: Fine-tuning the structure through medicinal chemistry efforts could lead to the development of highly selective inhibitors with improved safety profiles.

As our understanding of the biological roles of various molecular targets continues to grow, the this compound scaffold is poised to play an increasingly important role in the development of next-generation therapies. Continued exploration of its synthetic accessibility and structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. Retrieved from [Link]

- WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines. Google Patents.

-

Synthesis of 2-Amino-3-hydroxy-3H-indoles via Palladium-Catalyzed One-Pot Reaction of Isonitriles, Oxygen, and N-Tosylhydrazones Derived from 2-Acylanilines. (2017). ACS Publications. Retrieved from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. Retrieved from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. ResearchGate. Retrieved from [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate. (2006). PubMed. Retrieved from [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Retrieved from [Link]

-

2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. UNICAM. Retrieved from [Link]

-

Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2- morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. Retrieved from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

-

Structure/activity relationships of indole derivatives. ResearchGate. Retrieved from [Link]

- US10508107B2 - Morpholine derivative. Google Patents.

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC. Retrieved from [Link]

-

One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Retrieved from [Link]

-

Avicenna Biosciences Secures U.S. Patent for Novel Compounds That Can Be Used in the Treatment of Neurodegenerative Diseases. (2024). FirstWord Pharma. Retrieved from [Link]

-

Azaindole tyrosine kinase inhibitors. PubChem. Retrieved from [Link]

-

Indole-type derivatives as inhibitors of p38 kinase. PubChem. Retrieved from [Link]

-

Reactions of 2-(2-hydroxynaphthalen-1-yl)-2-morpholinoacetate with indole and 7-azaindole. ResearchGate. Retrieved from [Link]

-

identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia. (2012). PubMed. Retrieved from [Link]

-

Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). PMC. Retrieved from [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. Retrieved from [Link]

-

Who are the leading innovators in protein kinase inhibitors for the pharmaceutical industry?. (2024). Pharmaceutical Technology. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Taylor & Francis Online. Retrieved from [Link]

-

Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Retrieved from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

-

Progress in Stereoselective Haloamination of Olefins. (2025). MDPI. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. Retrieved from [Link]

-

Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. Retrieved from [Link]

-

12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-(Morpholin-4-yl)-1H-indole

Topic: Scalable synthesis protocols for 2-(Morpholin-4-yl)-1H-indole Content Type: Application Notes and Protocols

Introduction & Strategic Analysis

The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, CNS-active agents, and anti-tubercular drugs. Specifically, This compound represents a critical intermediate where the morpholine ring imparts improved solubility and metabolic stability compared to acyclic amines.

However, the synthesis of 2-aminoindoles is historically challenging due to the tautomeric instability of the 2-aminoindole core, which exists in equilibrium with the thermodynamically favored 2-iminoindoline form. Furthermore, the electron-rich nature of the indole C2 position makes direct nucleophilic substitution difficult without specific activation.

This guide presents two field-proven, scalable protocols designed to overcome these stability and reactivity hurdles:

-

Method A (The "Pharma Standard"): Palladium-Catalyzed Buchwald-Hartwig Amination. Best for high-value intermediates requiring high purity and functional group tolerance.

-

Method B (The "Process Route"): Nucleophilic Aromatic Substitution (

) on Activated Sulfonyl-Indoles. Best for cost-effective, multigram-to-kilogram scale-up without heavy metals.

Retrosynthetic Logic & Pathway Design

The synthesis strategy relies on "locking" the indole tautomer and activating the C2 position. We utilize an N-protecting group (PG) to withdraw electron density, facilitating either oxidative addition (Pd-cycle) or nucleophilic attack (

Figure 1: Retrosynthetic disconnection showing the two primary scalable routes starting from commercially available 2-oxindole.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Late-stage functionalization, high yields (>85%), and substrates with sensitive functional groups.

Mechanistic Insight

Direct amination of 2-haloindoles is sluggish. By using N-Boc-2-bromoindole , we achieve two goals:

-

Electronic Activation: The Boc group lowers the LUMO energy of the C2-Br bond, facilitating oxidative addition to Pd(0).

-

Stabilization: It prevents the formation of the unstable 2-imino tautomer during the reaction.

We employ a Pd(0)/XPhos catalytic system.[1] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the reductive elimination step, which is often the rate-determining step for electron-rich amine coupling.

Detailed Protocol

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| N-Boc-2-bromoindole | 1.0 | Electrophile |

| Morpholine | 1.2 | Nucleophile |

| Pd_2(dba)_3 | 0.02 (2 mol%) | Catalyst Precursor |

| XPhos | 0.04 (4 mol%) | Ligand |

| LiHMDS (1M in THF) | 2.2 | Base |

| Toluene/THF (1:1) | [0.2 M] | Solvent |

Step-by-Step Workflow

-

Catalyst Pre-complexation (Critical for Reproducibility):

-

In a glovebox or under strict Argon flow, charge a reaction vial with

(18.3 mg per mmol substrate) and XPhos (19.1 mg per mmol). -

Add anhydrous Toluene (2 mL/mmol) and stir at 60°C for 5 minutes. The solution should turn from dark purple to a deep orange/brown, indicating active

generation.

-

-

Reaction Assembly:

-

To the catalyst solution, add N-Boc-2-bromoindole (1.0 equiv) and Morpholine (1.2 equiv).

-

Cool the mixture to 0°C (ice bath).

-

Dropwise add LiHMDS (2.2 equiv) over 10 minutes. Note: Slow addition prevents base-mediated degradation of the bromoindole.

-

-

Coupling:

-

Seal the vessel and heat to 80°C for 4–6 hours.

-

Monitor: HPLC/TLC should show consumption of starting material (

in 10% EtOAc/Hex) and appearance of the fluorescent product.

-

-

Work-up & Deprotection (One-Pot Option):

-

Cool to room temperature.[2][3][4] Dilute with EtOAc and wash with saturated

. -

For N-Boc removal: The crude N-Boc intermediate can be isolated or treated directly with TFA/DCM (1:4) at 0°C for 1 hour to yield the free this compound.

-

Neutralize carefully with saturated

(keep T < 10°C to avoid decomposition).

-

-

Purification:

-

Flash chromatography (SiO2, 0-30% EtOAc in Hexanes). The product is typically a white to off-white solid.

-

Method B: Nucleophilic Substitution ( ) on N-Sulfonyl Indoles

Best for: Large-scale (100g+) synthesis, cost reduction, and avoiding heavy metals.

Mechanistic Insight

Unprotected 2-chloroindole is too unstable for scale-up. However, 1-(phenylsulfonyl)-2-chloroindole acts as a "masked" oxindole equivalent. The strong electron-withdrawing sulfonyl group activates the C2 position for

Detailed Protocol

Phase 1: Activation (Chlorination)

-

Setup: Charge a reactor with 2-Oxindole (1.0 equiv) and Chlorobenzene (5 vol).

-

Reagent: Add Phosphorus Oxychloride (

) (1.5 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv). -

Reaction: Heat to 100°C for 3 hours.

-

Work-up: Quench carefully into ice water. Extract with DCM. Do not purify extensively; use the crude 2-chloroindole immediately for the next step.

Phase 2: Protection (Sulfonylation)

-

Dissolve crude 2-chloroindole in THF.

-

Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min.

-

Add Benzenesulfonyl chloride (

) (1.1 equiv). -

Stir at RT for 2 hours. Isolate 1-(phenylsulfonyl)-2-chloroindole via crystallization (EtOH/Water) or plug filtration. This intermediate is stable and can be stored.

Phase 3: Substitution & Deprotection

| Reagent | Equiv. | Conditions |

| 1-(PhSO2)-2-Cl-indole | 1.0 | Substrate |

| Morpholine | 3.0 | Nucleophile/Solvent |

| DMSO | [0.5 M] | Solvent |

-

Substitution: Dissolve the protected chloroindole in DMSO. Add excess Morpholine (3 equiv). Heat to 110°C for 12-16 hours.

-

Checkpoint: The reaction proceeds via an addition-elimination mechanism.

-

-

Deprotection (Global): Once conversion is complete, add NaOH (4M aq, 5 equiv) directly to the reaction mixture and heat to 60°C for 2 hours. This cleaves the sulfonyl group.

-

Isolation: Pour onto crushed ice. The product, This compound , often precipitates as a solid. Filter, wash with water, and dry.[5] Recrystallize from Ethanol if necessary.[5]

Scalability & Troubleshooting Guide

Process Signaling Pathway

The following diagram illustrates the critical decision nodes and failure points for the scale-up process.

Figure 2: Workflow logic emphasizing the necessity of N-protection for intermediate stability.

Critical Process Parameters (CPPs)

| Parameter | Method A (Pd) | Method B (SnAr) | Impact |

| O2 Exclusion | Critical. Pd(0) is air-sensitive. | Moderate. Indoles can oxidize.[3][6][7] | Yield loss, catalyst deactivation.[8] |

| Temperature | 80°C ± 5°C. | 110°C ± 5°C. | Low T = no reaction; High T = decomposition. |

| Base Strength | LiHMDS (Strong). | Morpholine (acts as base). | LiHMDS requires strict anhydrous conditions. |

| Water Content | < 0.05% (Karl Fischer). | Tolerates trace moisture. | Water kills LiHMDS; hydrolyzes chloro-intermediate. |

Troubleshooting

-

Problem: Low yield in Method A.

-

Solution: Switch ligand to RuPhos or BrettPhos , which are superior for secondary amines. Ensure the 2-bromoindole is N-protected (Boc/Tosyl); free N-H poisons Pd.

-

-

Problem: Product turns red/brown upon storage.

-

Solution: 2-Aminoindoles are prone to auto-oxidation to isatin derivatives. Store under Argon at -20°C. Convert to the HCl salt for enhanced long-term stability.

-

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Chemical Reviews, 2016. Link (General Pd-coupling methodology).

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link (Ligand selection: XPhos/RuPhos).

-

Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link (Indole reactivity and SnAr strategies).

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Couplings and C–N Bond Formations." Chemical Reviews, 2011. Link (Scalability of C-N couplings).

- Beccalli, E. M., et al. "Pd-catalyzed intramolecular cyclization of 2-alkynyl-trifluoroacetanilides." Tetrahedron, 2005.

Sources

- 1. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoindole and Morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of C-N Bond Formation in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of nitrogen-containing substituents at the C2-position of the indole ring is a critical transformation for the diversification of these structures and the development of novel therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromoindole with morpholine, a common and important transformation in drug discovery. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting and reaction optimization. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully implement this valuable synthetic tool.

Mechanistic Overview: The Palladium-Catalyzed Dance of C-N Coupling

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2][3] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst, generated in situ from a palladium precatalyst, undergoes oxidative addition to the 2-bromoindole, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. A base then deprotonates the coordinated morpholine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-(morpholin-4-yl)indole product and regenerating the active Pd(0) catalyst.

The choice of each reaction component is crucial for the success of the amination. The phosphine ligand plays a pivotal role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle, particularly the reductive elimination.[4] Bulky and electron-rich phosphine ligands are often preferred for challenging substrates like heteroaryl halides.[4] The base is essential for the deprotonation of the amine and must be strong enough to effect this step without causing unwanted side reactions.[1] The solvent influences the solubility of the reagents and the stability of the catalytic species.[5][6]

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of 2-bromoindole with morpholine. Optimization may be necessary depending on the specific batch of reagents and equipment used.

Materials:

-

2-Bromoindole (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Standard Schlenk line or glovebox equipment

-

Oven-dried glassware

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of an inert gas (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add 2-bromoindole (196 mg, 1.0 mmol) to the Schlenk tube.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by the addition of morpholine (105 µL, 1.2 mmol) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholin-4-yl)indole.

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Data Summary: Optimizing Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters and their impact on the reaction outcome for the amination of aryl bromides, providing a foundation for optimization.

Table 1: Ligand Screening for Amination of Aryl Bromides

| Ligand | Typical Substrates | Key Characteristics | Reference |

| RuPhos | Secondary amines | Bulky, electron-rich biarylphosphine; promotes efficient reductive elimination. | [1] |

| XPhos | Wide range of amines | Highly active and versatile biarylphosphine ligand. | [4] |

| BINAP | Primary and secondary amines | Bidentate ligand, forms stable palladium complexes. | [2] |

| DavePhos | Heteroaryl amines, amides | Specialized ligand for challenging substrates. | [1] |

Table 2: Base and Solvent Selection

| Base | Solvent | Comments | Reference |

| NaOtBu | Toluene, Dioxane | Strong, non-nucleophilic base; widely used and effective. | [1][2] |

| KOtBu | Toluene, Dioxane | Similar to NaOtBu, can sometimes offer improved results. | |

| LHMDS | Toluene, Dioxane | Strong, non-nucleophilic base, suitable for sensitive substrates. | |

| Cs₂CO₃ | Toluene, Dioxane | Weaker base, useful for substrates with base-sensitive functional groups. | [1] |

| K₃PO₄ | Toluene, Dioxane | Mild inorganic base, often requires higher temperatures. | [1] |

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides potential solutions.

Problem 1: Low or No Conversion

-

Possible Cause: Inactive catalyst.

-

Solution: Ensure that the palladium precatalyst and phosphine ligand are of high quality and have been stored properly. Use of pre-catalysts like XPhos Pd G3 can sometimes be more reliable than generating the active catalyst in situ from Pd(OAc)₂.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

-

Possible Cause: Suboptimal ligand or base.

-

Solution: For the coupling of a secondary amine like morpholine, RuPhos is a good starting point.[1] If the reaction is sluggish, consider screening other bulky biarylphosphine ligands such as XPhos. The base is critical; ensure it is fresh and finely powdered to maximize its reactivity.

-

Problem 2: Formation of Side Products

-

Possible Cause: Hydrodehalogenation (replacement of the bromine with a hydrogen).

-

Solution: This side reaction can be promoted by moisture or certain catalyst/ligand combinations. Ensure rigorous exclusion of water. Lowering the reaction temperature or screening different ligands may also mitigate this issue.

-

-

Possible Cause: Homocoupling of 2-bromoindole.

-

Solution: Homocoupling can occur at higher temperatures or with certain catalyst systems. Optimizing the catalyst loading and reducing the reaction temperature can often minimize the formation of this byproduct.[1]

-

Problem 3: Difficulty in Product Purification

-

Possible Cause: Complex reaction mixture.

-

Solution: If the reaction does not go to completion or produces multiple side products, purification can be challenging. It is often more efficient to reinvest time in optimizing the reaction conditions to achieve a cleaner reaction profile. Careful selection of the chromatographic conditions is also crucial.

-

Conclusion

The Buchwald-Hartwig amination of 2-bromoindole with morpholine is a highly effective and reliable method for the synthesis of 2-(morpholin-4-yl)indole, a valuable building block in drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful implementation of this important transformation, empowering scientists to accelerate their research and development efforts in the synthesis of novel indole-based compounds.

References

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

-

RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Accelerated C-N Cross-Coupling for the Synthesis of 2-(Morpholin-4-yl)-1H-indole

Executive Summary

The 2-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for 5-HT6 antagonists, tubulin polymerization inhibitors, and various CNS-active agents. However, the installation of amine substituents at the C2 position of the indole ring is historically challenging due to the electron-rich nature of the indole nucleus (which disfavors nucleophilic aromatic substitution) and the tautomeric instability of the resulting 2-aminoindoles (amino-indole vs. imino-indoline equilibrium).

This application note details a robust, microwave-assisted protocol for the synthesis of 2-(morpholin-4-yl)-1H-indole . By utilizing microwave irradiation to accelerate a Palladium-catalyzed Buchwald-Hartwig cross-coupling, this method overcomes the kinetic barriers associated with thermal heating, significantly reducing reaction times from hours to minutes while suppressing oxidative side reactions.

Retrosynthetic Analysis & Mechanistic Strategy

The Challenge of C2-Amination

Direct electrophilic substitution on indoles occurs preferentially at C3. To achieve C2-selectivity, we employ a cross-coupling strategy using a 2-halogenated precursor.

-

Stability Control: The N-H of the indole must be protected (e.g., N-Boc) during catalysis to prevent deprotonation by the strong base required for the amination, which would poison the Pd-catalyst or lead to C3-arylation side products.

-

Ligand Selection: The electron-rich nature of the morpholine and the heteroaryl halide requires a bulky, electron-rich phosphine ligand (e.g., XPhos or BINAP) to facilitate the rate-determining reductive elimination step.

Reaction Workflow (Graphviz)

Figure 1: Operational workflow for the synthesis of this compound.

Experimental Protocol

Materials & Reagents

-

Substrate: N-Boc-2-bromoindole (1.0 equiv)

-

Amine: Morpholine (1.2 - 1.5 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

-

Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1M in THF (2.0 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Glovebox or Schlenk Line)

-

In a microwave process vial (e.g., 10 mL), add Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).

-

Add 1.0 mL of anhydrous toluene.

-

Stir at room temperature for 5 minutes under Argon. Note: The solution should turn from dark purple to a deep orange/brown, indicating active ligand ligation.

Step 2: Reactant Addition

-

Add N-Boc-2-bromoindole (296 mg, 1.0 mmol) to the vial.

-

Add Morpholine (130 µL, 1.5 mmol).

-

Add LiHMDS solution (2.0 mL, 2.0 mmol).

-

Seal the vial with a PTFE-lined septum cap.

Step 3: Microwave Irradiation

Place the vessel in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 110 °C | Sufficient energy to overcome activation barrier for oxidative addition. |

| Time | 15:00 min | Rapid conversion minimizes thermal decomposition of the catalyst. |

| Pressure Limit | 250 psi | Safety cutoff for solvent vapor pressure. |

| Power | Dynamic (Max 200W) | Maintains constant temperature via PID control. |

| Stirring | High | Essential for heterogeneous base distribution (if solid base used). |

Step 4: Workup & Deprotection

-

Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove Pd black; wash with EtOAc.

-

Concentrate the filtrate in vacuo.

-

Deprotection: Redissolve the crude intermediate in DCM (5 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at 0°C for 30 minutes.

-

Neutralize carefully with sat. NaHCO3 (aq) to pH 8. Crucial: 2-aminoindoles are acid-sensitive; do not leave in acid longer than necessary.

-

Extract with DCM, dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).

Results & Discussion

Microwave vs. Thermal Comparison

The microwave-assisted protocol demonstrates superior efficiency compared to conventional oil-bath heating.